molecular formula C11H13NO3 B8676145 3-(2-Methyl-allyloxy)-4-nitrotoluene

3-(2-Methyl-allyloxy)-4-nitrotoluene

Cat. No. B8676145
M. Wt: 207.23 g/mol
InChI Key: LQFVNOPCORKJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07541373B2

Procedure details

3-(2-Methyl-allyloxy)-4-nitrotoluene (0.78 g, 75%) was prepared from methallyl alcohol and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure G. This was reduced to 4-methyl-2-2-methyl-allyloxy)aniline (0.47 g, 70%) following general procedure B. 1-[4-Methyl-2-(2-methyl-allyloxy)-phenyl]-3-thiazol-2-yl-urea (210 mg, 70%) was prepared from 4-methyl-2-(2-methyl-allyloxy)aniline (179 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.47 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[C:2](=[CH2:4])[CH3:3].F[C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14].NC1C=CC=CC=1.[CH3:24][C:25]1[CH:31]=[CH:30][C:28]([NH2:29])=[C:27]([O:32][CH2:33][C:34]([CH3:36])=[CH2:35])[CH:26]=1.[NH2:37][C:38]1[S:39][CH:40]=[CH:41][N:42]=1>>[CH3:4][C:2](=[CH2:3])[CH2:1][O:5][C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14].[CH3:24][C:25]1[CH:31]=[CH:30][C:28]([NH:29][C:1]([NH:37][C:38]2[S:39][CH:40]=[CH:41][N:42]=2)=[O:5])=[C:27]([O:32][CH2:33][C:34]([CH3:36])=[CH2:35])[CH:26]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)O
Name
Quantity
0.77 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Step Two
Name
Quantity
179 mg
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)OCC(=C)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.47 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(COC=1C=C(C=CC1[N+](=O)[O-])C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
CC1=CC(=C(C=C1)NC(=O)NC=1SC=CN1)OCC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.